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molecular formula C10H8N2O4 B186685 5-(2-Methoxy-4-nitrophenyl)oxazole CAS No. 198821-78-2

5-(2-Methoxy-4-nitrophenyl)oxazole

Cat. No. B186685
M. Wt: 220.18 g/mol
InChI Key: AOIXGUQZJVAHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624184B1

Procedure details

To a 5 L three necked round bottom flask equipped with a condenser and a mechanical stirrer was placed 1B (146.3 g, 0.8076 mol), TOSMIC (157.7 g, 0. 8077 mol), K2CO3 (116.6 g, 0.8075 mol) and MeOH (2.5 L). The mixture was heated to reflux under N2and stirred for 3 hours. Water (1.25 L) was added drop-wise while maintaining the pot temperature between 59-69° C. The resulting slurry was cooled to room temperature, and then to 5° C. with an ice-water bath. After stirring for 30 minutes at 5° C., the slurry was filtered. The resulting cake was washed with water (3×400 mL) and dried in a vacuum oven at 45° C. for 20 hours to give 1C (148.5 g, 84%) as a yellow-reddish solid. 1H NMR (CDCl3) d 8.02 (s, 1H), 7.97 (d, J=2 Hz, 1H), 7.95 (d, J=2 Hz, 1H), 7.86 (s, 1H), 7.78 (s, 1H), 4.11 (s, 3H).
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Name
Quantity
146.3 g
Type
reactant
Reaction Step Two
Quantity
157.7 g
Type
reactant
Reaction Step Three
Name
Quantity
116.6 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
reactant
Reaction Step Five
Name
Quantity
1.25 L
Type
solvent
Reaction Step Six
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[C:6]([O:12][CH3:13])[CH:5]=1)([O-:3])=[O:2].CC1C=CC(S([CH2:24][N+:25]#[C-:26])(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+].CO>O>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]2[O:9][CH:26]=[N:25][CH:24]=2)=[C:6]([O:12][CH3:13])[CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
three
Quantity
5 L
Type
reactant
Smiles
Step Two
Name
Quantity
146.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=O)C=C1)OC
Step Three
Name
Quantity
157.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Step Four
Name
Quantity
116.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
2.5 L
Type
reactant
Smiles
CO
Step Six
Name
Quantity
1.25 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2and
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to 5° C.
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at 5° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
The resulting cake was washed with water (3×400 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 45° C. for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C1=CN=CO1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 148.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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